molecular formula C17H18N2O B2392118 1-Ethyl-2-(4-methoxy-benzyl)-1H-benzoimidazole CAS No. 637323-95-6

1-Ethyl-2-(4-methoxy-benzyl)-1H-benzoimidazole

Cat. No. B2392118
CAS RN: 637323-95-6
M. Wt: 266.344
InChI Key: RBNUUMIAJLDDOQ-UHFFFAOYSA-N
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Description

1-Ethyl-2-(4-methoxy-benzyl)-1H-benzoimidazole is a chemical compound with the molecular formula C17H18N2O .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-2-(4-methoxy-benzyl)-1H-benzoimidazole comprises 17 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .

Scientific Research Applications

Zeolite-like Metal–Organic Frameworks

Research conducted by Tang et al. (2017) explored the synthesis of zeolite-like metal–organic frameworks using a dual-ligand strategy, including derivatives of benzimidazole. The synthesized frameworks exhibited high chemical stability and CO2 uptake capacity, indicating their potential for environmental applications such as gas storage and separation Tang et al., 2017.

Antimicrobial and Antifungal Agents

El-Meguid (2014) focused on constructing new compounds containing benzimidazole moieties incorporated into different amino acids and analogues to evaluate their antimicrobial activities. These compounds showed significant effectiveness against various bacteria and fungi, suggesting their potential as novel antimicrobial and antifungal agents El-Meguid, 2014.

Light Harvesting and Non-linear Optical Material

A study by Kumar et al. (2020) introduced a new azoimidazole compound with promising applications in light-harvesting efficiency for dye-sensitized solar cells (DSSC) and as a non-linear optically active material. This research underscores the role of benzimidazole derivatives in advancing renewable energy technologies and materials science Kumar et al., 2020.

Antineoplastic and Antifilarial Agents

Ram et al. (1992) synthesized a series of benzimidazole-carbamates demonstrating significant growth inhibition in cancer cells and antifilarial activity against various parasites. These findings highlight the potential of benzimidazole derivatives in developing new treatments for cancer and parasitic infections Ram et al., 1992.

Ethylene Oligomerization

Liu et al. (2011) synthesized a series of benzimidazol-ethoxyquinoline nickel dihalides, which, when activated, showed high activities towards ethylene oligomerization. This suggests their utility in the chemical industry for producing ethylene oligomers, which are key intermediates in the manufacture of various industrial chemicals Liu et al., 2011.

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures have been shown to exhibit neuroprotective and anti-neuroinflammatory properties . These compounds have been found to interact with active residues of ATF4 and NF-kB proteins , which play crucial roles in cellular stress responses and inflammatory processes, respectively.

Mode of Action

Similar compounds have been found to inhibit er stress and apoptosis, as well as the nf-kb inflammatory pathway . This suggests that 1-ethyl-2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazole may interact with its targets in a way that modulates these cellular processes.

Result of Action

Similar compounds have been found to exhibit neuroprotective and anti-neuroinflammatory properties . This suggests that 1-ethyl-2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazole may have similar effects.

properties

IUPAC Name

1-ethyl-2-[(4-methoxyphenyl)methyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-3-19-16-7-5-4-6-15(16)18-17(19)12-13-8-10-14(20-2)11-9-13/h4-11H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNUUMIAJLDDOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641640
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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